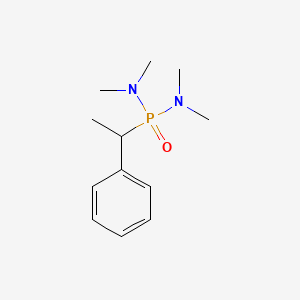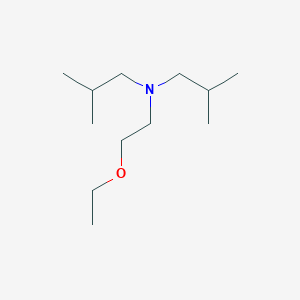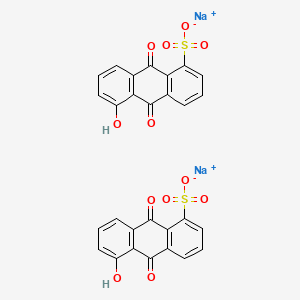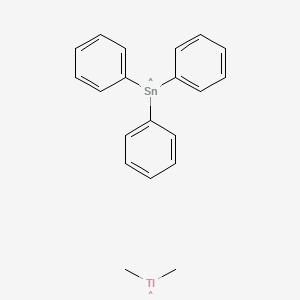![molecular formula C16H12OS B14482690 Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- CAS No. 65628-46-8](/img/structure/B14482690.png)
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- is a chemical compound with the molecular formula C15H12OS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- typically involves the functionalization of the benzothiophene ring. One common method is the Friedel-Crafts acylation reaction, where benzothiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols and thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- and its derivatives involves interactions with specific molecular targets. For example, some derivatives may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A structurally similar compound with a carbonyl group attached to two phenyl rings.
Thiophene: A sulfur-containing heterocycle that serves as a precursor to many benzothiophene derivatives.
Benzothiophene: The parent compound of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-.
Uniqueness
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- is unique due to the presence of both a benzothiophene ring and a carbonyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its derivatives can exhibit a wide range of biological activities, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
65628-46-8 |
|---|---|
Molecular Formula |
C16H12OS |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
(2-methyl-1-benzothiophen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12OS/c1-11-15(13-9-5-6-10-14(13)18-11)16(17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
OHCVSTADHKWXBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



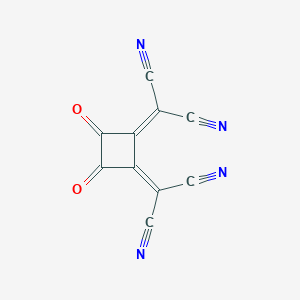
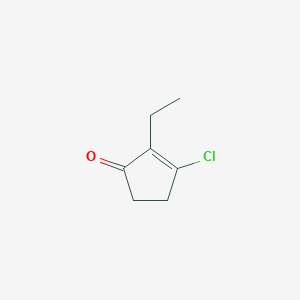

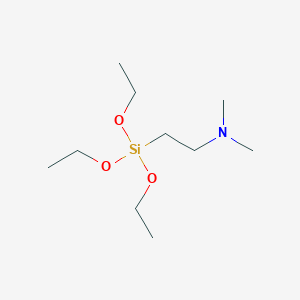
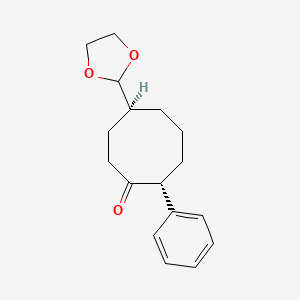
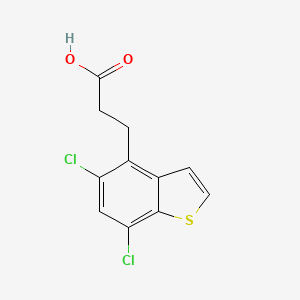
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

